molecular formula C7H6N2S2 B1295549 4-(Thiophen-2-yl)thiazol-2-amine CAS No. 28989-50-6

4-(Thiophen-2-yl)thiazol-2-amine

Cat. No. B1295549
CAS RN: 28989-50-6
M. Wt: 182.3 g/mol
InChI Key: XRNPDKQNHIKARG-UHFFFAOYSA-N
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Description

“4-(Thiophen-2-yl)thiazol-2-amine” is a compound with the CAS Number: 28989-50-6 . It has a molecular weight of 182.27 and its IUPAC name is 4-(2-thienyl)-1,3-thiazol-2-amine . The compound is solid in physical form .


Synthesis Analysis

The synthesis of compounds similar to “4-(Thiophen-2-yl)thiazol-2-amine” has been reported in the literature . For instance, seven new thiazole derivatives were synthesized in a multi-step synthetic approach . The compounds were initially examined for their in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays .


Molecular Structure Analysis

The molecular structure of “4-(Thiophen-2-yl)thiazol-2-amine” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “4-(Thiophen-2-yl)thiazol-2-amine” can be analyzed based on its reactivity with other compounds . Thiazoles, which include “4-(Thiophen-2-yl)thiazol-2-amine”, have been found in many potent biologically active compounds .


Physical And Chemical Properties Analysis

“4-(Thiophen-2-yl)thiazol-2-amine” is a solid compound . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including those with the 4-(Thiophen-2-yl)thiazol-2-amine structure, have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity .

Antimicrobial Activity

4-(Thiophen-2-yl)thiazol-2-amine has been studied for its potential antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, numerous new thiazolylamine derivatives and thiazolylbenzamide ethers have been synthesized and tested against various bacterial and fungus strains .

Antifungal Activity

Thiazoles, including 4-(Thiophen-2-yl)thiazol-2-amine, have been found in many potent biologically active compounds, such as Abafungin, which is an antifungal drug .

Antiretroviral Activity

Thiazoles are also found in Ritonavir, an antiretroviral drug . This suggests potential applications of 4-(Thiophen-2-yl)thiazol-2-amine in antiretroviral therapy.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used in cancer treatment.

Neuroprotective Activity

Thiazole ring compounds have been found to act as neuroprotective drug molecules . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used in the treatment of neurodegenerative diseases.

Anti-inflammatory Activity

Thiazole compounds have been found to have anti-inflammatory properties . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used in the treatment of inflammatory diseases.

Analgesic Activity

Thiazole compounds have been found to have analgesic properties . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used as a pain reliever.

Safety and Hazards

The safety and hazards associated with “4-(Thiophen-2-yl)thiazol-2-amine” can be determined based on its MSDS . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for “4-(Thiophen-2-yl)thiazol-2-amine” could involve further exploration of its biological activities and potential applications . For instance, it could be further studied for its potential as an anti-inflammatory and analgesic agent .

properties

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPDKQNHIKARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288130
Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)thiazol-2-amine

CAS RN

28989-50-6
Record name 28989-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297
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Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-(thiophen-2-yl)thiazol-2-amine relate to its biological activity?

A: While the precise mechanism of action of 4-(thiophen-2-yl)thiazol-2-amine remains to be fully elucidated, its structure offers valuable insights. The presence of both thiophene and thiazole rings within its structure is noteworthy, as these moieties are commonly found in various bioactive compounds, including fungicides and pesticides. The study explored structural modifications by substituting the 4-chloro-2-fluorophenyl group in the lead compound with thiophenyl groups and introducing different functional groups like 2-aminothiazole []. This exploration of structure-activity relationships (SAR) suggests that the specific arrangement and types of functional groups attached to the core structure play a crucial role in determining the compound's biological activity and potency.

Q2: What analytical techniques were employed to characterize and study 4-(thiophen-2-yl)thiazol-2-amine?

A: The synthesis of 4-(thiophen-2-yl)thiazol-2-amine was achieved through a series of reactions, ultimately leading to the desired compound []. Its structure was meticulously confirmed using a combination of spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. This comprehensive characterization provides a solid foundation for future research and development efforts focused on this promising compound.

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